5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a sulfanyl methyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxyphenylthiourea. This intermediate is then reacted with chloroacetic acid to yield the desired oxazole compound. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methoxyphenylthiourea: Shares the methoxyphenyl and sulfanyl groups but lacks the oxazole ring.
2-Methyl-5-phenyl-1,3-oxazole: Similar oxazole structure but with different substituents.
5-Phenyl-1,2-oxazole-3(2H)-one: Lacks the methoxyphenyl and sulfanyl groups.
Uniqueness: 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is unique due to the combination of the methoxyphenyl and sulfanyl groups with the oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
89660-88-8 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H11NO3S/c1-14-8-2-4-10(5-3-8)16-7-9-6-11(13)12-15-9/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
XYNAQZBFNSANHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2=CC(=O)NO2 |
Origin of Product |
United States |
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